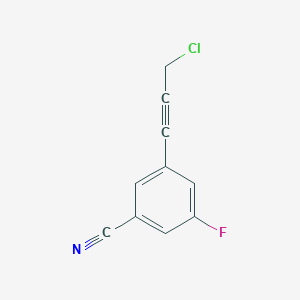

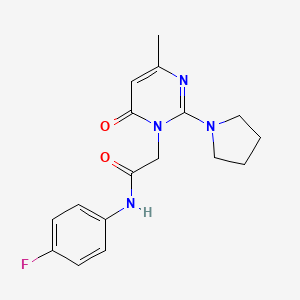

![molecular formula C13H11ClN4S2 B2806468 3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine CAS No. 477872-64-3](/img/structure/B2806468.png)

3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structural Analysis

This compound is involved in the synthesis of various heterocyclic compounds that have shown a range of potential biological activities. The research spans the development of novel synthetic methodologies, including the use of microwave irradiation for efficient synthesis, and the exploration of regioselectivity in reactions for creating glycosylated derivatives. For instance, El Ashry et al. (2009) explored the glycosylation of related triazole-thiol derivatives, achieving different regioselective products under varied conditions, which is significant for the synthesis of complex molecules with potential therapeutic applications (El Ashry et al., 2009). Similarly, Aouad et al. (2013) reported on the oxidation and alkylation reactions of similar compounds under conventional and microwave methods, providing insights into the synthesis of bis-acyclonucleoside analogues, showcasing the compound's versatility in nucleoside analogue synthesis (Aouad et al., 2013).

Antimicrobial and Antituberculosis Activities

Several studies have demonstrated the antimicrobial and antituberculosis potentials of derivatives synthesized from this compound. Hussain et al. (2008) synthesized derivatives showing significant antibacterial and antifungal activities, highlighting the compound's role in developing new antimicrobial agents (Hussain et al., 2008). Kaplancıklı et al. (2005) evaluated new alkylsulfanyltriazoles for their antituberculosis activity, contributing to the search for novel treatments against drug-resistant mycobacterial infections (Kaplancıklı et al., 2005).

Potential in Drug Design and Photodynamic Therapy

The structural and electronic properties of derivatives from this compound have been analyzed for their potential as drug candidates. Al-Wahaibi et al. (2019) performed an in-depth structural analysis of a derivative identified as a potential 11β-hydroxysteroid dehydrogenase type 1 inhibitor, illustrating the compound's relevance in drug design (Al-Wahaibi et al., 2019). Additionally, the synthesis of new metal-free and metallophthalocyanines carrying 1,2,4-triazole rings was explored by Mısır et al. (2021), indicating the utility of these derivatives in photodynamic therapy applications (Mısır et al., 2021).

Propriétés

IUPAC Name |

3-[(3-chlorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4S2/c14-10-4-1-3-9(7-10)8-20-13-17-16-12(18(13)15)11-5-2-6-19-11/h1-7H,8,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMCXHCIRJHMKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NN=C(N2N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

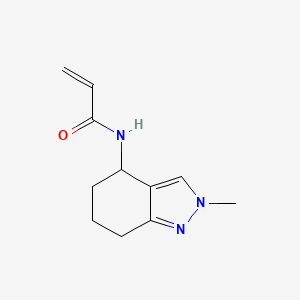

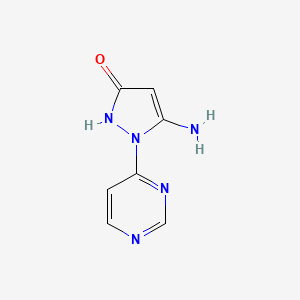

![3-(2-fluorobenzyl)-7-((4-(methylthio)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2806385.png)

![N-(4-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2806395.png)

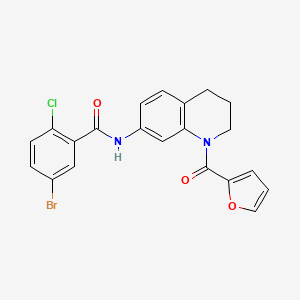

![N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2806397.png)

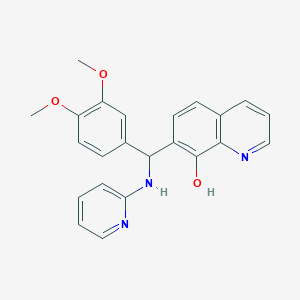

![Ethyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2806398.png)

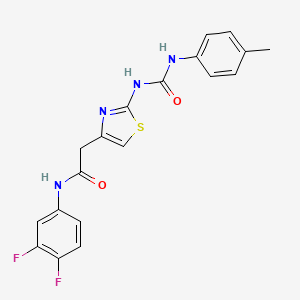

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2806405.png)

![[5-(Butan-2-yloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2806407.png)